molecular formula C28H31NO8 B4170929 diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

Cat. No.: B4170929
M. Wt: 509.5 g/mol
InChI Key: WESGOEMZPAGVMY-UHFFFAOYSA-N
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Description

Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, furyl and dimethoxyphenyl substituents, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials may include 2,5-dimethoxybenzaldehyde, furfural, and diethyl malonate. The synthetic route may involve:

    Condensation Reactions: Combining the aldehyde and malonate derivatives under basic conditions to form the intermediate compounds.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Esterification: Introduction of ester groups through esterification reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including different solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxyquinolines.

Scientific Research Applications

Chemistry

In chemistry, diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, compounds with quinoline cores are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, antiviral, or anticancer properties. The specific biological activities of this compound would require further experimental validation.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and dyes. Their unique chemical properties can contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with oxidized quinoline structures.

    Quinoline-based dyes: Used in various industrial applications.

Uniqueness

Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is unique due to its specific substituents and functional groups, which may impart distinct chemical and biological properties. Its combination of a quinoline core with furyl and dimethoxyphenyl groups makes it a compound of interest for further research and development.

Properties

IUPAC Name

diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO8/c1-6-35-27(31)22-15(3)29-19-14-18(21-9-8-12-37-21)24(28(32)36-7-2)26(30)25(19)23(22)17-13-16(33-4)10-11-20(17)34-5/h8-13,18,23-24,29H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGOEMZPAGVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Reactant of Route 3
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Reactant of Route 4
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

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